molecular formula C14H10ClN5O2 B11165052 N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11165052
M. Wt: 315.71 g/mol
InChI Key: FZLYKNOCQSVLFX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and a chlorinated hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole intermediate is then coupled with a chlorinated hydroxyphenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Amidation: The resulting product is then subjected to amidation with a benzoyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium azide, triethylamine

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various diseases due to its unique structural features.

    Biological Studies: As a probe to study biological pathways and interactions.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-9-5-6-13(21)11(7-9)17-14(22)10-3-1-2-4-12(10)20-8-16-18-19-20/h1-8,21H,(H,17,22)

InChI Key

FZLYKNOCQSVLFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O)N3C=NN=N3

Origin of Product

United States

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